molecular formula C8H7F4NO B7973060 2-(2,2-Difluoroethoxy)-3,4-difluoroaniline

2-(2,2-Difluoroethoxy)-3,4-difluoroaniline

Cat. No.: B7973060
M. Wt: 209.14 g/mol
InChI Key: ZRNLLVLXIHESBX-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-3,4-difluoroaniline is an organic compound characterized by the presence of difluoroethoxy and difluoroaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-3,4-difluoroaniline typically involves the reaction of 3,4-difluoroaniline with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-3,4-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Difluoroethoxy)-3,4-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-3,4-difluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Difluoroethoxy)-3,4-difluoroaniline is unique due to the presence of both difluoroethoxy and difluoroaniline groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in fields requiring high stability and specific reactivity .

Biological Activity

2-(2,2-Difluoroethoxy)-3,4-difluoroaniline is an organic compound that has garnered attention due to its potential biological activity. With the presence of difluoroethoxy and difluoro groups, this compound may influence various biological systems, making it a candidate for drug discovery and development. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

C9H8F4NO\text{C}_9\text{H}_8\text{F}_4\text{N}\text{O}

This structure features:

  • Difluoroethoxy group : Enhances lipophilicity and may improve bioavailability.
  • Difluoroaniline core : Provides a reactive site for further modifications and interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed based on existing literature:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. Its difluoro substituents can enhance binding affinity to enzyme active sites.
  • Receptor Modulation : Interaction with various receptors could lead to modulation of signaling pathways, influencing cellular responses.
  • Antiproliferative Effects : Preliminary studies suggest potential antiproliferative activity against cancer cell lines, indicating its role in cancer therapeutics.

Antiproliferative Activity

A study evaluated the antiproliferative effects of fluorinated compounds similar to this compound against various cancer cell lines. The findings indicated that compounds with fluorinated aryl groups exhibited significant inhibition of cell growth in breast and colon cancer models . While specific data for this compound is limited, the trends suggest a promising avenue for further investigation.

Case Studies

  • Case Study on Enzyme Interaction : A recent investigation into fluorinated anilines highlighted their potential as enzyme inhibitors. The study revealed that compounds with similar structures could effectively inhibit dihydrofolate reductase (DHFR), a target in cancer treatment . Although this compound was not directly tested, its structural similarities imply potential efficacy.
  • Microbial Biodegradation Study : Research on the biodegradation of fluorinated compounds demonstrated that certain microbial consortia could effectively degrade similar anilines under controlled conditions . This suggests environmental implications and potential metabolic pathways relevant to the compound's biological activity.

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, the following table summarizes key characteristics:

Compound NameStructure FeaturesBiological Activity Potential
This compoundDifluoroethoxy + DifluorobenzeneAntiproliferative; Enzyme Inhibition
4-(2,2-Difluoroethoxy)-benzoic acidDifluoroethoxy + Carboxylic acidModerate; Used in drug development
4-(trifluoromethyl)anilineTrifluoromethyl groupAnticancer; Modulates receptor activity

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-3,4-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-4-1-2-5(13)8(7(4)12)14-3-6(10)11/h1-2,6H,3,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNLLVLXIHESBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)OCC(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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